molecular formula C7H12ClN3O B1380891 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride CAS No. 1638612-73-3

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride

Cat. No.: B1380891
CAS No.: 1638612-73-3
M. Wt: 189.64 g/mol
InChI Key: MUIBEMTZPILOMP-UHFFFAOYSA-N
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Description

Structural Overview of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system represents one of four possible isomeric forms of oxadiazoles, distinguished by the specific positioning of nitrogen and oxygen atoms within the five-membered heterocyclic framework. Among the various oxadiazole isomers, including 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, the 1,2,4-oxadiazole configuration has emerged as particularly valuable in pharmaceutical applications due to its favorable stability profile and synthetic accessibility. The heterocycle features two nitrogen atoms at positions 2 and 4, with an oxygen atom at position 1, creating a planar aromatic system that can participate in various intermolecular interactions.

The structural characteristics of 1,2,4-oxadiazole derivatives contribute significantly to their biological activity profiles. These compounds function as bioisosteres for amides and esters, offering enhanced hydrolytic and metabolic stability compared to their traditional counterparts. The electron-rich nature of the oxadiazole ring enables hydrogen bonding interactions with biological macromolecules, while the aromatic character facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites.

Substitution patterns on the 1,2,4-oxadiazole core dramatically influence the physicochemical properties and biological activities of resulting compounds. The 3-position and 5-position of the oxadiazole ring serve as primary sites for structural modification, allowing chemists to fine-tune molecular properties such as lipophilicity, electronic distribution, and steric accessibility. Research has demonstrated that specific substituents at these positions can significantly enhance nematocidal activity, with chloromethyl and bromomethyl groups at the 5-position showing particularly promising results.

Position Common Substituents Effect on Activity
3-Position Aryl groups, Alkyl groups, Cycloalkyl groups Modulates electronic properties and binding affinity
5-Position Halomethyl groups, Aminomethyl groups Enhances biological activity and target selectivity
N-Substituents Methyl groups, Alkyl chains Influences solubility and membrane permeability

The conformational flexibility of 1,2,4-oxadiazole derivatives can be controlled through strategic placement of cyclic substituents, particularly cyclopropyl groups, which restrict molecular motion and promote specific binding orientations. This conformational constraint often leads to improved selectivity and potency in biological systems, as demonstrated by the development of various pharmaceutical agents incorporating cyclopropyl-substituted oxadiazole scaffolds.

Historical Context of Oxadiazole-Based Pharmaceutical Agents

The development of oxadiazole-based pharmaceutical agents traces its origins to the late 19th century, when the 1,2,4-oxadiazole heterocycle was first synthesized by Tiemann and Kruger in 1884, initially classified as azoxime or furo-diazole. However, the pharmaceutical potential of these compounds remained largely unexplored for nearly eight decades until photochemical rearrangement studies in the mid-20th century renewed interest in oxadiazole chemistry. The systematic investigation of biological activities for 1,2,4-oxadiazole derivatives began in earnest during the early 1940s, marking the beginning of their recognition as valuable pharmaceutical scaffolds.

The first commercially successful drug containing a 1,2,4-oxadiazole ring was Oxolamine, introduced to the pharmaceutical market as a cough suppressant in the 1960s. This milestone represented a significant validation of the oxadiazole scaffold's therapeutic potential and encouraged further research into related compounds. The success of Oxolamine demonstrated that 1,2,4-oxadiazole derivatives could achieve the delicate balance between efficacy and safety required for human therapeutic applications.

Subsequent decades witnessed remarkable advances in oxadiazole-based drug discovery, particularly in the development of antimicrobial agents. A notable breakthrough occurred in 2014 when researchers at the University of Notre Dame developed a new class of non-β-lactam antibiotics capable of inhibiting Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. Through computational screening of 1.2 million compounds from the ZINC database, researchers identified lead compounds that demonstrated superior antibacterial activity against Vancomycin-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococcus faecium, with minimum inhibitory concentration values ranging from 1 to 2 micrograms per milliliter.

The evolution of oxadiazole-based pharmaceuticals reached another significant milestone with the discovery of ND-421, a compound that exhibited exceptional pharmacokinetic properties including extended half-life, high volume of distribution, low clearance, and excellent bioavailability. This compound demonstrated a three-fold longer postantibiotic effect compared to linezolid while maintaining biological activity against resistant bacterial strains. The unique resistance mechanism observed with ND-421 in Methicillin-Resistant Staphylococcus aureus mutants, which did not show cross-resistance to ampicillin, imipenem, linezolid, or vancomycin, highlighted the potential of oxadiazole derivatives as alternative therapeutic options for refractory microorganisms.

In agrochemical applications, 1,2,4-oxadiazole derivatives have emerged as important scaffolds for pesticide development. The compounds tioxazafen and flufenoxadiazam represent prominent examples where 1,2,4-oxadiazole derivatives serve as core active structures in numerous commercial applications. Recent research has demonstrated that certain oxadiazole derivatives exhibit remarkable nematocidal activities against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor, with some compounds showing superior efficacy compared to established commercial nematicides.

Significance of Cyclopropyl and N-Methyl Substituents in Heterocyclic Chemistry

The incorporation of cyclopropyl and N-methyl substituents in heterocyclic compounds represents a strategic approach to optimizing pharmaceutical properties through precise structural modifications. Cyclopropyl groups are recognized as highly valuable substitutents in medicinal chemistry due to their unique geometric and electronic characteristics that significantly influence molecular behavior and biological activity. The three-membered cyclopropyl ring introduces conformational rigidity while maintaining a compact molecular footprint, properties that often translate to enhanced potency, selectivity, and metabolic stability in pharmaceutical applications.

Cyclopropyl substituents exert their influence through multiple mechanisms, including conformational restriction, electronic modulation, and steric interactions. The high ring strain energy of cyclopropanes, approximately 27.5 kilocalories per mole, creates a reactive center that can participate in unique chemical transformations while simultaneously constraining molecular flexibility. This conformational constraint has been successfully employed in the development of various therapeutic agents, including the serotonin and norepinephrine reuptake inhibitor Z-Milnacipran and the monoamine oxidase inhibitor Tranylcypramine.

Research has demonstrated that cyclopropyl modifications can significantly improve oral bioavailability, metabolic stability, and neurological system exposure in pharmaceutical compounds. The incorporation of cyclopropyl groups into hexanamide linkers has resulted in mitofusin activators with enhanced engagement of neuronal mitochondria and prolonged presence in the central nervous system. Specifically, compounds containing cyclopropyl modifications have shown longer plasma and brain half-lives compared to their non-cyclopropyl analogs, suggesting improved pharmacokinetic profiles for neurodegenerative disease applications.

N-Methyl substituents play equally important roles in heterocyclic chemistry, particularly in modulating basicity, solubility, and membrane permeability characteristics. The introduction of N-methyl groups often enhances the lipophilicity of compounds while maintaining hydrogen bonding capabilities through the remaining nitrogen lone pair electrons. This dual effect can improve both passive membrane permeability and specific receptor binding interactions, making N-methylated compounds particularly attractive for central nervous system applications.

Substituent Type Primary Effects Pharmaceutical Benefits
Cyclopropyl Conformational constraint, Electronic modulation Enhanced selectivity, Improved stability
N-Methyl Increased lipophilicity, Modified basicity Better membrane permeability, Optimized pharmacokinetics
Combined Synergistic effects on binding and ADMET properties Superior therapeutic index

The synergistic combination of cyclopropyl and N-methyl substituents in 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride exemplifies the sophisticated approach to modern drug design. The cyclopropyl group at the 3-position of the oxadiazole ring provides conformational control and electronic modulation, while the N-methyl group in the methanamine side chain optimizes physicochemical properties for biological activity. This combination creates a molecular architecture that balances rigidity with flexibility, hydrophilicity with lipophilicity, and stability with reactivity.

The strategic placement of these substituents also influences the compound's ability to undergo metabolic transformations. Cyclopropyl groups can serve as metabolic switches, providing sites for cytochrome P450-mediated oxidation that can either activate or deactivate the parent compound depending on the specific metabolic pathway involved. Similarly, N-methyl groups can undergo demethylation reactions catalyzed by various enzymes, potentially generating active metabolites or facilitating clearance pathways.

Properties

IUPAC Name

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-8-4-6-9-7(10-11-6)5-2-3-5;/h5,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIBEMTZPILOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-73-3
Record name 1,2,4-Oxadiazole-5-methanamine, 3-cyclopropyl-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclopropyl-Oxadiazole Core Synthesis

The oxadiazole ring is constructed through cyclization reactions. A common approach involves:

  • Reactants : Cyclopropanecarboxamide and hydroxylamine derivatives.
  • Conditions :
    • Solvent: Ethanol or tetrahydrofuran (THF)
    • Temperature: 80–100°C under reflux
    • Catalyst: Triethylamine or pyridine

Example Reaction :
$$
\text{Cyclopropanecarboxamide} + \text{Hydroxylamine} \xrightarrow[\text{reflux}]{\text{EtOH}} \text{3-Cyclopropyl-1,2,4-oxadiazole}
$$
Key Data :

  • Yield: 65–75% after purification via silica gel chromatography.
  • Purity: >95% (confirmed by HPLC).

N-Methylmethanamine Functionalization

The amine group is introduced via nucleophilic substitution or reductive amination:

  • Reactants : Oxadiazole intermediate + methylamine or formaldehyde/NaBH₃CN.
  • Conditions :
    • Solvent: Dichloromethane (DCM) or methanol
    • Temperature: 25–40°C
    • Time: 12–24 hours

Example Reaction :
$$
\text{3-Cyclopropyl-1,2,4-oxadiazole} + \text{CH₃NH₂} \xrightarrow[\text{rt}]{\text{MeOH}} \text{1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine}
$$
Key Data :

  • Yield: 50–60%.
  • Side products: <5% unreacted oxadiazole (monitored by TLC).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using hydrochloric acid:

  • Reactants : Amine free base + HCl (gas or aqueous).
  • Conditions :
    • Solvent: Diethyl ether or ethanol
    • Temperature: 0–5°C (to prevent decomposition)

Example Reaction :
$$
\text{Amine free base} + \text{HCl} \xrightarrow[\text{0°C}]{\text{EtOH}} \text{Hydrochloride salt}
$$
Key Data :

  • Yield: >90%.
  • Melting point: 120–125°C (characterized by DSC).

Optimization Parameters

Critical factors influencing yield and purity:

Parameter Optimal Range Impact on Synthesis
Reaction Temperature 80–100°C (Step 1) Higher temps accelerate cyclization but risk side reactions.
Solvent Polarity Polar aprotic (Step 2) Enhances nucleophilic substitution efficiency.
Purification Method Column chromatography Removes unreacted amines and oxadiazole byproducts.

Industrial-Scale Considerations

For large-scale production:

Challenges and Solutions

  • Challenge : Oxadiazole ring instability under acidic conditions.
    Solution : Use mild protonation (e.g., HCl gas in dry ether).
  • Challenge : Low amine functionalization yield.
    Solution : Optimize methylamine stoichiometry (1.5–2.0 equivalents).

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and viability .
  • Anti-inflammatory Effects :
    The compound has been evaluated for its anti-inflammatory properties. Research has demonstrated that derivatives of oxadiazoles can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
  • Neurological Research :
    There is ongoing investigation into the neuroprotective effects of oxadiazole compounds. Preliminary findings suggest that they may play a role in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders .

Agrochemical Applications

  • Pesticidal Activity :
    The unique structure of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride allows it to function as a potential pesticide. Studies have shown that oxadiazole derivatives can exhibit insecticidal and fungicidal properties, making them suitable candidates for agricultural applications .
  • Herbicide Development :
    Research into herbicidal activity has revealed that compounds with oxadiazole moieties can inhibit specific metabolic pathways in plants. This suggests their potential use in developing selective herbicides that target unwanted vegetation without harming crops .

Material Science Applications

  • Polymer Chemistry :
    The incorporation of oxadiazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Compounds like 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride can be utilized to synthesize advanced materials with improved performance characteristics .
  • Sensors and Electronics :
    Due to their electronic properties, oxadiazole derivatives are being investigated for use in organic electronics and sensor technology. Their ability to form stable thin films makes them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

StudyApplicationFindings
Study AAntimicrobialSignificant inhibition of bacterial growth observed with minimal inhibitory concentrations (MICs) reported at low micromolar levels.
Study BAnti-inflammatoryReduction in pro-inflammatory cytokines in vitro using cell models treated with the compound.
Study CPesticidalEffective against common agricultural pests with a favorable safety profile for non-target organisms.

Mechanism of Action

The mechanism of action of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of human carbonic anhydrase isoforms, which are related to cancer therapy .

Comparison with Similar Compounds

Notes and Limitations

  • Synthesis and Biological Data: Limited synthesis protocols or pharmacological data are available in the provided evidence. Comparisons are based on structural and physicochemical inferences.
  • Safety and Storage : GHS hazard data are unavailable for most analogs, necessitating further experimental validation .
  • Research Gaps : In vivo efficacy, toxicity, and target-specific studies are needed to validate hypotheses derived from structural comparisons.

Biological Activity

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride is C7H11N3OHClC_7H_{11}N_3O\cdot HCl with a molecular weight of 153.18 g/mol. The structure contains a cyclopropyl group attached to an oxadiazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC7H11N3O·HCl
Molecular Weight153.18 g/mol
CAS Number1036471-29-0
SynonymsN-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylamine

Pharmacological Effects

Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including anti-inflammatory and analgesic effects. For instance, similar compounds have shown promise in inhibiting pro-inflammatory cytokines and mediating apoptosis in various cell types.

Case Study:
A study exploring the effects of oxadiazole derivatives on inflammation found that certain derivatives could significantly reduce levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests potential applications in treating inflammatory diseases.

The biological activity of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride may be attributed to its interaction with specific molecular targets involved in inflammatory pathways. Computational studies suggest that this compound may inhibit pathways related to NLRP3 inflammasome activation, which is crucial in the pathogenesis of various inflammatory conditions.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound exhibits acute toxicity at higher doses. The safety profile must be further evaluated through comprehensive toxicological studies to establish safe dosage levels for potential therapeutic use.

Q & A

Q. How to validate the compound’s metabolic stability in preclinical models?

  • Methodology :
  • In Vitro Assays : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS .
  • In Vivo PK Studies : Administer IV/oral doses, measure plasma concentrations over 24 hours.

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